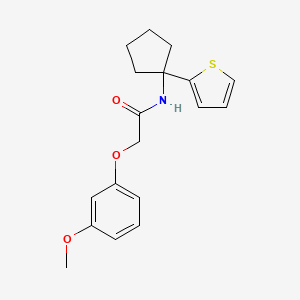![molecular formula C15H8N2O3 B2486569 1H-Chromeno[2,3-b][1,6]Naphthyridin-1,11(2H)-dion CAS No. 303995-53-1](/img/structure/B2486569.png)
1H-Chromeno[2,3-b][1,6]Naphthyridin-1,11(2H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structural framework, which combines chromene and naphthyridine moieties
Wissenschaftliche Forschungsanwendungen
1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione typically involves a multicomponent condensation reaction. One efficient method reported involves the use of salicylaldehyde derivatives, malononitrile dimer, and active methylene compounds in the presence of polyethylene glycol-400 as a green solvent. The reaction is carried out at 80°C, resulting in high yields and a simple work-up procedure .
Industrial Production Methods: While specific industrial production methods for 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione are not extensively documented, the catalyst-free, one-pot synthesis approach mentioned above offers a scalable and eco-friendly route that could be adapted for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidative cyclization reactions, which are significant in organic synthesis.
Common Reagents and Conditions:
Oxidation: Formic acid is commonly used as a reagent in oxidative cyclization reactions involving this compound.
Substitution: Typical reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted derivatives of 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione, which can exhibit enhanced biological and fluorescence properties .
Wirkmechanismus
The mechanism by which 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit receptor tyrosine kinases and other enzymes involved in cell proliferation . The compound’s luminescent properties are due to its rigid planar structure, which minimizes non-radiative energy losses .
Vergleich Mit ähnlichen Verbindungen
1,6-Naphthyridine Derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Chromene Derivatives: Compounds with the chromene moiety also show comparable fluorescence and biological properties.
Uniqueness: 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is unique due to its fused heterocyclic structure, which combines the properties of both chromene and naphthyridine. This integration enhances its biological activity and luminescent properties, making it a valuable compound in various scientific fields .
Eigenschaften
IUPAC Name |
2H-chromeno[2,3-b][1,6]naphthyridine-1,11-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3/c18-13-8-3-1-2-4-12(8)20-15-10(13)7-9-11(17-15)5-6-16-14(9)19/h1-7H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNGOUQEYQQHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CNC(=O)C4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)
![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2486491.png)
![(5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2486493.png)
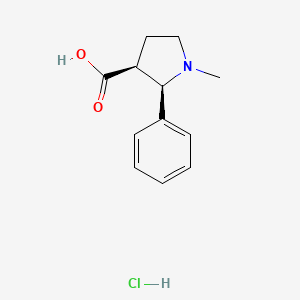
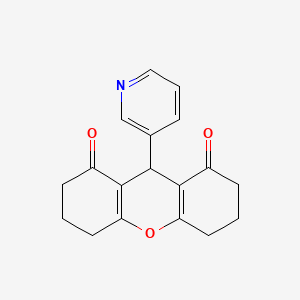
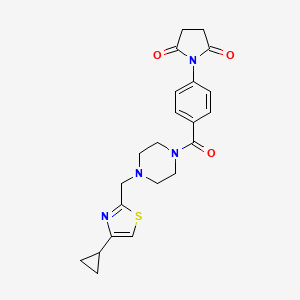
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

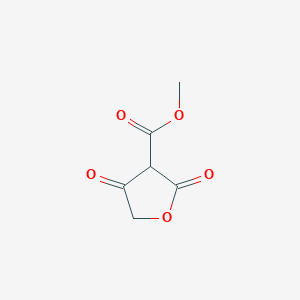
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)
![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2486503.png)
